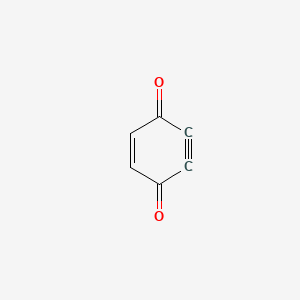

Cyclohex-2-en-5-yne-1,4-dione

Description

Structure

2D Structure

Properties

CAS No. |

22818-13-9 |

|---|---|

Molecular Formula |

C6H2O2 |

Molecular Weight |

106.08 g/mol |

IUPAC Name |

cyclohex-2-en-5-yne-1,4-dione |

InChI |

InChI=1S/C6H2O2/c7-5-1-2-6(8)4-3-5/h1-2H |

InChI Key |

YAJJMOFZSMSVJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C#CC1=O |

Origin of Product |

United States |

Synthetic Methodologies Towards Cyclohex 2 En 5 Yne 1,4 Dione and Its Analogues

De novo Synthesis Approaches for the Cyclic Enyne Skeleton

De novo synthesis involves the construction of complex molecules from simpler, often acyclic, precursors. wikipedia.org For the cyclohex-2-en-5-yne-1,4-dione framework, this entails forming the six-membered ring containing both an alkene and an alkyne.

The formation of cyclic enynes from linear precursors is a cornerstone of modern organic synthesis, with several powerful methodologies available for constructing the requisite carbocyclic framework.

Ring-Closing Enyne Metathesis (RCEYM): This method is a powerful tool for forming cyclic compounds with new carbon-carbon bonds. rsc.orgrsc.org RCEYM reactions, typically catalyzed by ruthenium carbene complexes, involve the intramolecular reaction of an alkene and an alkyne to form a 1,3-diene within a cyclic structure. nih.gov The process is complex, and two primary mechanistic pathways are generally considered rsc.org:

'Ene-then-yne' pathway: The metal carbene catalyst first reacts with the olefin moiety. Ring closure then occurs to form a ruthenacyclobutene, which fragments to a vinyl carbene intermediate that leads to the cyclic 1,3-diene product.

'Yne-then-ene' pathway: The catalyst initially engages with the alkyne. This is followed by ring closure and subsequent steps to yield the final product.

The selectivity and efficiency of RCEYM can be influenced by factors such as the catalyst, substrate structure, and reaction conditions. nih.govresearchgate.net For instance, conducting the reaction under an ethylene atmosphere can promote a selective cross-metathesis with the alkyne, leading to an acyclic 1,3-diene that subsequently undergoes ring-closing diene metathesis to yield the desired product with high selectivity. researchgate.net

Data Table: Catalysts and Strategies in Ring-Closing Enyne Metathesis

| Strategy | Catalyst Type | Key Features | Relevant Findings |

|---|---|---|---|

| Standard RCEYM | Ruthenium Carbene Complexes | Forms cyclic 1,3-dienes from acyclic enynes. nih.gov | The mechanism is complex and less understood than alkene metathesis. rsc.org |

| Group-Selective RCEYM | Ruthenium Carbene Complexes | Utilizes steric hindrance, electronics, or kinetics to control selectivity in dienyne substrates. nih.gov | Overcomes the common issue of poor group selectivity in complex substrates. nih.gov |

Other Cyclization Strategies: Beyond metathesis, other methods have been developed for the cyclization of enynes.

Transition Metal-Catalyzed Cycloisomerization: Electrophilic metal centers such as PtCl₂, Au(I), and Ru₃(CO)₁₂ can activate the alkyne of an enyne system, promoting cyclization to form a variety of cyclic compounds, including functionalized cyclopropanes and other polycyclic systems. nih.gov

Radical Bicyclization: Radical cascade reactions of 1,5-enynes can be initiated to produce highly functionalized polycyclic architectures, offering a method to construct carbocycles under mild conditions. nih.gov

Acid-Triggered Cascade Cyclization: In certain enyne systems, particularly those involving biaryl structures, acid can trigger a cascade cyclization to rapidly generate fused polycyclic products. rsc.orgrsc.org

The incorporation of a triple bond into a small, six-membered ring is challenging due to the severe angle strain imposed by the linear geometry of the sp-hybridized carbon atoms. wikipedia.org Cyclohexyne itself is typically a transient reactive intermediate rather than a stable, isolable compound. wikipedia.org Synthetic methods, therefore, focus on generating it in situ or using strategies that stabilize the alkyne during ring formation.

Elimination Reactions: Early efforts to generate cycloalkynes involved the elimination of hydrogen halides from substrates like 1-chloro-cycloalkenes, though this often produced allenes as a major byproduct. wikipedia.org

The Nicholas Reaction: This strategy offers a milder route to strained cyclic alkynes. nih.gov The alkyne is first complexed with dicobalt octacarbonyl, which protects the triple bond and changes its geometry, facilitating ring closure. The protecting group is then removed oxidatively to release the strained cycloalkyne. This method has been particularly useful for synthesizing cycloalkynes containing endocyclic propargylic heteroatoms. nih.govresearchgate.net

Ring Closure with sp-Carbon Nucleophiles: Cyclic alkynes can also be formed by reacting α,ω-dihaloalkanes with acetylide anions. This classical approach involves the intramolecular displacement of halides by the nucleophilic sp-hybridized carbon atoms to close the ring. thieme-connect.de

Data Table: Comparison of Methodologies for Cyclic Alkyne Synthesis

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|

| Elimination | Base-induced elimination from a vinyl halide or related precursor. wikipedia.org | Simple starting materials. | Often produces allene byproducts; harsh conditions may be required. wikipedia.org |

| Nicholas Reaction | Ring closure of a dicobalt-carbonyl protected alkyne precursor, followed by decomplexation. nih.gov | Milder cyclization conditions; stabilizes the alkyne during ring formation. researchgate.net | Requires stoichiometric use of cobalt reagents and an additional deprotection step. researchgate.net |

Strategies for Introducing and Manipulating Dione (B5365651) Functionalities

Once a suitable cyclic skeleton is obtained, the next critical phase is the introduction of the 1,4-dione functionality. This can be achieved either by oxidizing a pre-formed ring or by constructing the ring from precursors that already contain or can be easily converted into the dione moiety.

The direct oxidation of a cyclohexene (B86901) or related cyclic system is a common strategy for installing ketone functionalities.

Allylic Oxidation: A cyclohexene ring can undergo allylic oxidation to introduce a carbonyl group, forming a cyclohexenone. organic-chemistry.org Reagents such as chromium trioxide or modern copper-catalyzed systems with oxidants like tert-butyl hydroperoxide are effective for this transformation. organic-chemistry.org A subsequent oxidation step would be required to install the second ketone.

Oxidation of Cyclic Diols and Epoxides: The oxidation of trans-1,2-cyclohexanediol with systems like 12-tungstophosphoric acid-hydrogen peroxide can lead to adipic acid, but proceeds through α-hydroxyketone intermediates. nih.gov Careful control of such reactions could potentially yield dione products. Similarly, dioxiranes, which are potent electrophilic oxidants, can convert epoxy alcohols into epoxy ketones, providing a route to functionalized cyclic ketones. researchgate.net

α-Oxidation of Ketones: If a cyclohexanone precursor is available, α-oxidation can introduce a second oxygen functionality. Hypervalent iodine reagents, under basic conditions, are known to promote the α-hydroxylation or α-acetoxylation of cyclic ketones, which can then be oxidized to the corresponding dione. researchgate.net

Building the 1,4-dione functionality from acyclic or simpler cyclic precursors often provides greater control and efficiency. A variety of methods exist for the synthesis of 1,4-dicarbonyl compounds. organic-chemistry.org

Palladium-Catalyzed Coupling: A robust method involves the palladium-catalyzed cross-coupling of acyl chlorides with cyclopropanols. This reaction opens the three-membered ring to generate an enolate equivalent that is acylated, directly yielding a 1,4-dione structure. organic-chemistry.org

Conjugate Addition to Enones: The 1,4-dione motif can be assembled via the conjugate addition of an acyl anion equivalent to an α,β-unsaturated ketone. For example, the reaction of primary nitroalkanes with enones in the presence of DBU leads to γ-nitro ketones, which can be converted to 1,4-diones via the Nef reaction. organic-chemistry.org Another approach is the iridium photoredox-catalyzed decarboxylative 1,4-addition of 2-oxo-2-(hetero)arylacetic acids to Michael acceptors. organic-chemistry.org

Pyrolysis of Naphthoquinone Adducts: A specific method for preparing alkyl-substituted cyclohex-2-ene-1,4-diones involves the pyrolysis of 2,3,4a,5,8,8a-hexahydro-5,8-methanonaphthoquinones. These precursors are typically formed from a Diels-Alder reaction, and the subsequent retro-Diels-Alder reaction upon heating releases cyclopentadiene and the desired cyclohexenedione product. rsc.org

Data Table: Selected Synthetic Routes to 1,4-Diones

| Method | Precursors | Reagents/Catalyst | Key Transformation |

|---|---|---|---|

| Coupling Reaction | Cyclopropanol, Acyl chloride | Palladium catalyst | Ring-opening and acylation of cyclopropanol. organic-chemistry.org |

| Conjugate Addition | α,β-Unsaturated ketone, Nitroalkane | DBU | Michael addition followed by Nef reaction. organic-chemistry.org |

| Photoredox Catalysis | Michael acceptor, 2-Oxo-acetic acid | Iridium photocatalyst | Decarboxylative generation of an acyl anion equivalent for 1,4-addition. organic-chemistry.org |

Convergent and Divergent Synthetic Routes

Independent synthesis of a linear fragment containing the enone functionality.

Independent synthesis of a propargyl-containing fragment.

Coupling of these two fragments followed by a ring-closing reaction (e.g., RCEYM) to form the final cyclic enyne dione skeleton.

This modular approach is powerful for creating analogues, as different fragments can be synthesized and combined to produce a library of related compounds. nih.govchemrxiv.org

Divergent Synthesis: In a divergent strategy, a common intermediate is synthesized and then elaborated into a variety of different final products through different reaction pathways. nih.govnih.gov This approach is efficient for creating a family of related structures from a single precursor. A divergent synthesis towards analogues of this compound could begin with a common cyclic enyne precursor. This intermediate could then be subjected to various functionalization reactions:

Different oxidation conditions to install the dione or other oxygenated functionalities.

Palladium-catalyzed reactions to introduce substituents at various positions. researchgate.net

Reactions with different nucleophiles to generate a range of functionalized products from a common electrophilic precursor. nih.gov

For example, palladium-catalyzed divergent cycloisomerization of 1,6-enynes can be controlled by the functional groups present in the substrate to yield different classes of heterocycles and carbocycles. researchgate.net This principle could be applied to a common carbocyclic enyne to produce a variety of functionalized analogues.

Challenges in Synthesis: Stability, Regioselectivity, and Stereoselectivity

The synthesis of this compound and its analogues is fraught with challenges stemming from the inherent reactivity and potential instability of the target molecule. The conjugated enyne and dione functionalities within a cyclic framework create a molecule susceptible to various side reactions. Key challenges in the synthesis of such systems include ensuring stability, and controlling regioselectivity and stereoselectivity.

Stability: The high degree of unsaturation and the presence of two carbonyl groups make the this compound ring system prone to decomposition, polymerization, or rearrangement under harsh reaction conditions. The strained nature of a cyclic system containing both a double and a triple bond can further contribute to its instability. Synthetic strategies must therefore employ mild reaction conditions to avoid degradation of the target compound.

Regioselectivity: In the synthesis of substituted analogues of this compound, controlling the position of substituent installation is a major hurdle. For instance, in reactions involving the functionalization of a pre-existing cyclohexenedione scaffold, the presence of multiple reactive sites can lead to a mixture of constitutional isomers. The selective functionalization of 1,3-diynes, which could serve as precursors, also presents significant regioselectivity challenges, often resulting in a mixture of products. researchgate.net For example, the mono-functionalization of a symmetric 1,3-diyne is challenging, and for unsymmetrical diynes, the reaction can occur at either of the two triple bonds, leading to regioisomeric products.

Stereoselectivity: For analogues of this compound that contain stereocenters, controlling the three-dimensional arrangement of atoms is crucial. Achieving high stereoselectivity in the formation of substituted cyclohexene rings can be difficult. Traditional cross-coupling reactions for the synthesis of highly substituted 1,3-dienes, which are structurally related to the enyne moiety, often require stereodefined starting materials, adding to the synthetic complexity. nih.gov Nickel-catalyzed reductive coupling of unsymmetrical internal alkynes has emerged as a powerful method for the stereoselective synthesis of substituted 1,3-dienes, but controlling both regio- and stereoselectivity remains a significant challenge. nih.gov

The following table summarizes the key challenges in the synthesis of enyne-dione systems:

| Challenge | Description | Potential Issues |

| Stability | The target molecule is prone to degradation due to high reactivity. | Polymerization, rearrangement, decomposition under harsh conditions. |

| Regioselectivity | Difficulty in controlling the position of functional groups. | Formation of a mixture of constitutional isomers. |

| Stereoselectivity | Difficulty in controlling the 3D arrangement of atoms. | Formation of a mixture of diastereomers or enantiomers. |

Comparative Analysis of Reported Synthetic Principles for Related Enone/Enyne-Dione Systems

While a direct synthetic route to this compound is not extensively reported, a comparative analysis of synthetic principles for related enone/enyne-dione systems, such as alkynylquinones and functionalized enynes, provides valuable insights. These strategies often involve transition-metal-catalyzed cross-coupling reactions, cyclization reactions, and functional group transformations.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are fundamental in the synthesis of enynes. For instance, Sonogashira coupling of a vinyl halide with a terminal alkyne is a common method for constructing the enyne framework. However, the application of this method to a cyclic dione substrate would require a suitably functionalized precursor, such as a halo-cyclohexenedione, which may be challenging to prepare and selectively functionalize. The synthesis of 2-alkynyl-5-methoxy-1,4-benzoquinones highlights a synthetic approach to analogous structures. acs.org

Cyclization Strategies: Cyclization reactions of acyclic precursors represent another important avenue. Radical cascade cyclizations of 1,n-enynes and diynes have emerged as a powerful tool for constructing carbo- and heterocyclic frameworks. rsc.org These reactions can create complex cyclic structures in a single step. However, controlling the regioselectivity of the initial radical attack and subsequent cyclization is a critical challenge that needs to be addressed.

Functional Group Transformations: A plausible synthetic approach could involve the late-stage introduction of the alkyne functionality onto a pre-formed cyclohexenedione ring. This could potentially be achieved through an elimination reaction of a suitable precursor. Conversely, the construction of the dione moiety on a pre-existing cyclic enyne could be another strategy, possibly through oxidation of a corresponding diol or other suitable functional groups.

The following table provides a comparative overview of different synthetic principles applicable to the synthesis of enone/enyne-dione systems:

| Synthetic Principle | Description | Advantages | Disadvantages |

| Transition-Metal-Catalyzed Cross-Coupling | Formation of the enyne moiety via coupling of a vinyl or aryl halide with a terminal alkyne. | High efficiency and functional group tolerance. | Requires pre-functionalized substrates; potential for catalyst poisoning by the dione functionality. |

| Cyclization Reactions | Construction of the cyclic core from an acyclic precursor. | Can generate complex structures in a single step. | Challenges in controlling regioselectivity and stereoselectivity. |

| Functional Group Transformations | Introduction of the enyne or dione functionality at a late stage of the synthesis. | Can utilize readily available starting materials. | May require harsh reaction conditions that are incompatible with the sensitive functional groups. |

Reactivity and Mechanistic Investigations of Cyclohex 2 En 5 Yne 1,4 Dione

Reactions Involving the Alkyne Moiety

The alkyne functionality in cyclohex-2-en-5-yne-1,4-dione is activated by the adjacent carbonyl group, rendering it susceptible to a range of reactions, including intramolecular cyclizations and additions of electrophilic, nucleophilic, and radical species.

The strained cyclic structure and the presence of the enyne system in this compound suggest the potential for intramolecular cyclizations.

Bergman Cyclization Pathways: The Bergman cyclization is a rearrangement reaction of an enediyne to form a p-benzyne biradical. wikipedia.org While this compound is an enyne, it is not an enediyne, and therefore a classical Bergman cyclization is not applicable. However, the high reactivity of the strained ring system could potentially lead to related cycloaromatization reactions under thermal or photochemical conditions, especially if the alkyne were to undergo dimerization or other transformations to generate a suitable precursor. For a classical Bergman cyclization to occur, an enediyne is heated in the presence of a hydrogen donor. wikipedia.org The reaction proceeds through a short-lived and highly reactive para-benzyne biradical species. wikipedia.org

Hopf-type Reactions: The Hopf-type cyclization is another pericyclic reaction that involves the isomerization of two alkyne moieties. As this compound contains only one alkyne, a standard Hopf-type reaction is not possible. However, the term is sometimes used more broadly to describe [2+2] cycloadditions of alkynes. It is conceivable that under appropriate conditions, dimerization of this compound could occur, leading to a species that could then undergo subsequent intramolecular reactions.

The alkyne in this compound is electron-deficient due to the conjugation with the electron-withdrawing carbonyl group. This electronic feature governs its reactivity towards electrophiles and nucleophiles.

Nucleophilic Additions: The activated alkyne is an excellent Michael acceptor, readily undergoing conjugate additions with a variety of nucleophiles. acs.orgbham.ac.uk The reaction typically proceeds via a 1,4-addition mechanism. Common nucleophiles for such reactions include thiols, amines, and alcohols. bham.ac.uk The general utility of nucleophilic additions to activated alkynes can be influenced by reaction conditions. acs.orgbham.ac.uk With improvements in reaction design, many of these reactions exhibit features consistent with click chemistry. bham.ac.uk

Table 1: Predicted Products of Nucleophilic Addition to this compound

| Nucleophile (Nu-H) | Predicted Product |

|---|---|

| Thiol (R-SH) | 3-(Alkylthio)cyclohex-2-ene-1,4-dione |

| Amine (R-NH2) | 3-(Alkylamino)cyclohex-2-ene-1,4-dione |

| Alcohol (R-OH) | 3-(Alkoxy)cyclohex-2-ene-1,4-dione |

Electrophilic Additions: While less common for activated alkynes, electrophilic additions can still occur. The reaction would likely require highly reactive electrophiles. The regioselectivity of the addition would be influenced by the electronic effects of the dione (B5365651).

The alkyne moiety can participate in radical reactions, with the ethyne (B1235809) unit often acting as a spacer for radical cyclizations. The formation of radical intermediates can be initiated by various radical initiators or through thermal and photochemical methods. In the context of related enediyne compounds, radical mechanisms are central to their biological activity, where they can generate diradical intermediates that lead to DNA cleavage. wikipedia.org

Reactions Involving the Alkene Moiety

The alkene in this compound is part of a cyclic enone system, which significantly influences its reactivity, particularly in cycloaddition and electrophilic addition reactions.

The alkene in this compound, being part of a cyclic system and flanked by electron-withdrawing groups, is expected to be a reactive dienophile in Diels-Alder reactions. masterorganicchemistry.com

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com The electron-deficient nature of the alkene in this compound makes it a good candidate for normal electron-demand Diels-Alder reactions with electron-rich dienes. reddit.comyoutube.com Cyclic dienophiles readily participate in these reactions. masterorganicchemistry.com The stereochemistry of the resulting bicyclic product would be governed by the endo rule, which predicts that the substituents on the dienophile will preferentially occupy the endo position in the transition state. youtube.com

Table 2: Potential Diels-Alder Reactions of this compound as a Dienophile

| Diene | Predicted Product (Stereochemistry) |

|---|---|

| Cyclopentadiene | Tricyclic adduct (endo) |

| Furan | Tricyclic adduct with oxygen bridge (endo) |

| 1,3-Butadiene | Bicyclic adduct (endo) |

The enone system itself could potentially act as a diene, although this is less likely given the high dienophilic character of the alkene.

The double bond in this compound is susceptible to electrophilic attack. The presence of the adjacent carbonyl group deactivates the double bond towards electrophilic addition compared to a simple alkene. However, reactions with strong electrophiles can still proceed. The regiochemistry of the addition would be dictated by the formation of the more stable carbocation intermediate, which would be influenced by the electronic effects of both the carbonyl group and the alkyne.

Reactions Involving the Carbonyl Moieties

The two carbonyl groups are key centers of reactivity in this compound. Their electrophilic carbon atoms are susceptible to attack by a wide range of nucleophiles, and the adjacent hydrogen-bearing carbons allow for enolate formation.

Keto-Enol Tautomerism and Associated Enolate Chemistry

Keto-enol tautomerism is an equilibrium process involving a carbonyl compound and its corresponding enol form, which contains a hydroxyl group bonded to a carbon-carbon double bond. libretexts.org While for simple ketones the keto form is overwhelmingly favored, the stability of the enol tautomer can be significantly influenced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. libretexts.orgnih.gov

In this compound, the carbon atom situated between the two carbonyl groups (C6) does not bear a hydrogen atom. However, the carbon atom at the C3 position, which is alpha to the C4-carbonyl and gamma to the C1-carbonyl, does have a hydrogen. Deprotonation at this C3 position under basic conditions would lead to the formation of a conjugated enolate. This process is common for α,β-unsaturated ketones, where the conjugation allows for deprotonation at the γ-position. stackexchange.com The resulting enolate is a powerful nucleophile, with reactive sites at both the oxygen and the γ-carbon, enabling it to participate in a variety of subsequent reactions.

The formation of an enol from this compound would result in a highly conjugated system. The equilibrium between the keto and enol forms can be catalyzed by either acid or base. youtube.com Given the high degree of unsaturation, the enol form may exhibit unique stability, although the diketo form is generally expected to predominate under standard conditions.

Nucleophilic Additions and Condensations at the Carbonyl Centers

The electrophilic nature of the carbonyl carbons makes them primary targets for nucleophilic attack. This can lead to either 1,2-addition directly at the carbonyl carbon or to more complex condensation reactions. A wide variety of nucleophiles, including organometallics, hydrides, amines, and enolates, can react at these centers.

For instance, reactions analogous to those seen in other cyclic diones, such as cyclohexane-1,2-dione, suggest that amines could react with this compound to form enamines or undergo condensation to yield more complex heterocyclic structures. The specific outcome would depend on the reaction conditions and the nature of the nucleophile.

Chemoselectivity and Regioselectivity Control in Multireactive Systems

A significant challenge and area of opportunity in the chemistry of this compound is controlling the selectivity of reactions. The molecule presents multiple electrophilic sites that can compete for reaction with an incoming nucleophile.

Table 1: Potential Reactive Sites in this compound

| Site | Type of Center | Potential Reactions |

| C1, C4 | Carbonyl Carbon | 1,2-Nucleophilic Addition, Condensation |

| C2 | Alkene Carbon (β-carbon) | 1,4-Conjugate (Michael) Addition |

| C5 | Alkyne Carbon | Nucleophilic Addition, Cycloaddition |

Controlling where a nucleophile attacks (regioselectivity) is crucial. The principle of hard and soft acids and bases (HSAB) provides a framework for predicting this selectivity. "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor direct 1,2-addition at the "hard" carbonyl carbon. In contrast, "soft" nucleophiles (e.g., Gilman cuprates, thiols, enamines) are more likely to attack the "softer" β-carbon of the α,β-unsaturated system in a 1,4-conjugate addition (Michael reaction).

Furthermore, the alkyne moiety, being in conjugation with a carbonyl group, is an "activated alkyne" and can also undergo nucleophilic conjugate addition. acs.org This adds another layer of complexity and potential for selective functionalization. Achieving chemoselectivity—differentiating between the alkene, alkyne, and two carbonyl groups—would likely require careful selection of reagents, catalysts, and reaction conditions.

Tandem and Cascade Reactions Exploiting Multiple Reactive Sites

The dense arrangement of functional groups in this compound makes it an ideal substrate for tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single operation without isolating intermediates, are highly efficient for building molecular complexity.

A hypothetical cascade could be initiated by a single event, such as a Michael addition of a nucleophile to the C2 position. The resulting enolate intermediate could then be trapped intramolecularly by one of the other electrophilic sites. For example, an intramolecular aldol (B89426) reaction with the distal carbonyl group could lead to the rapid formation of a bicyclic system. Alternatively, a nucleophilic attack on the alkyne could be followed by a cyclization onto a carbonyl group. The design of such cascade reactions represents a sophisticated approach to leveraging the compound's inherent reactivity for the efficient synthesis of complex molecular architectures.

Theoretical and Computational Studies on Cyclohex 2 En 5 Yne 1,4 Dione

Quantum Chemical Analysis of Electronic Structure and Stability

The intricate arrangement of atoms and electrons in cyclohex-2-en-5-yne-1,4-dione gives rise to its distinct chemical properties. Quantum chemical methods provide a powerful lens through which to examine these features at a sub-atomic level.

Electronic Density Distribution and Bonding Characteristics

The electronic landscape of this compound is characterized by a non-uniform distribution of charge, a direct consequence of the varying electronegativity of its constituent atoms and the presence of both sigma and pi bonds. The two carbonyl groups (C=O) are regions of high electron density, with the oxygen atoms acting as strong electron-withdrawing centers. This polarization is a key factor in the molecule's reactivity.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H2O2 | reddit.com |

| Molecular Weight | 106.08 g/mol | reddit.com |

| Exact Mass | 106.005479302 Da | reddit.com |

| Complexity | 212 | reddit.com |

| Hydrogen Bond Acceptor Count | 2 | stackexchange.com |

| PSA | 34.14 Ų | stackexchange.com |

Conformational Preferences and Ring Strain Analysis

The cyclic nature of this compound imposes significant constraints on its three-dimensional structure, leading to considerable ring strain. The ideal bond angles for the sp-hybridized carbons of the alkyne are 180°, a geometry that is severely distorted within the six-membered ring. wikipedia.org This deviation from ideal geometry is a major contributor to the molecule's high reactivity and instability.

Computational studies on related cyclic ketones and cycloalkynes have shown that ring strain significantly influences their chemical behavior. rsc.orgnih.gov In this compound, the combination of angle strain from the alkyne and torsional strain from the cyclic arrangement of atoms results in a high-energy conformation. Conformational analysis of similar unsaturated cyclic ketones suggests that the molecule likely adopts a conformation that minimizes these strains as much as possible, though significant strain is unavoidable. ic.ac.ukimperial.ac.uklibretexts.orgstudysmarter.co.uk

Computational Elucidation of Reaction Mechanisms

The high degree of strain and the presence of reactive functional groups make this compound a candidate for a variety of intriguing chemical transformations. Computational chemistry has been instrumental in mapping out the potential reaction pathways, including the characterization of fleeting transition states and the determination of reaction energetics.

Transition State Characterization for Cyclizations and Rearrangements

One of the most significant reactions predicted for enediyne systems is the Bergman cyclization, a thermal rearrangement that generates a highly reactive p-benzyne diradical. utexas.edu Computational studies have been pivotal in understanding the transition state of this and related cyclizations. acs.orgnih.gov For this compound, theoretical calculations can model the geometry and energy of the transition state for such a cyclization, providing insights into the feasibility of this pathway. researchgate.netyoutube.com

Furthermore, the strained ring is susceptible to various rearrangements. Computational methods can be employed to identify the transition state structures for these processes, helping to predict the likely products of its decomposition or reaction with other species. rsc.orgrsc.org

Determination of Kinetic and Thermodynamic Parameters of Reactions

Beyond identifying reaction pathways, computational studies can quantify the energetics of these transformations. By calculating the energies of the reactants, transition states, and products, it is possible to determine key kinetic and thermodynamic parameters. nih.govmasterorganicchemistry.comcapes.gov.br

Analysis of Electron Transfer Pathways in Catalyzed Reactions

Computational chemistry offers powerful tools to investigate the mechanisms of catalyzed reactions involving complex molecules like this compound. Electron transfer (ET) is a fundamental process in many of these reactions, and theoretical models can elucidate the pathways and kinetics of these events.

Detailed research findings from computational studies on related quinone systems demonstrate the utility of these methods. For instance, in catalyzed aerobic oxidation reactions, quinones can act as catalysts themselves. Theoretical analyses of systems employing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a catalyst have shown that the process can proceed via multistep electron transfers. rsc.org These studies often utilize Density Functional Theory (DFT) to map out the potential energy surface of the reaction, identifying key intermediates and transition states.

For a hypothetical catalyzed reaction involving this compound, a computational analysis would typically involve the following steps:

Reactant and Catalyst Modeling: Building accurate in silico models of this compound, the co-reactants, and the catalyst.

Exploration of Reaction Pathways: Simulating the approach of the reactants and the catalyst to identify plausible electron transfer pathways. This can involve constrained geometry optimizations to model the interaction at different distances and orientations.

Transition State Search: Locating the transition state structures for the electron transfer step. This is a critical step to determine the activation energy of the reaction.

Energy Decomposition Analysis (EDA): Analyzing the interaction energy between the catalyst and the substrate to understand the nature of the bonding and the factors driving the electron transfer. EDA can break down the interaction into electrostatic, Pauli repulsion, and orbital interaction components.

Calculation of Electron Transfer Rates: Using theories like Marcus theory, the calculated parameters (reorganization energy and driving force) can be used to estimate the rate of electron transfer.

A computational analysis of electron transfer kinetics for the reduction of CO2 using organic photoredox catalysts has revealed that while free energy changes often dominate the trends in ET rate coefficients, reorganization energies also play a significant role. chemrxiv.orgnih.gov Such studies highlight the complexity of these processes and the necessity of detailed computational investigation.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

Computational methods are instrumental in predicting the spectroscopic properties of molecules, providing data that can aid in their experimental identification and characterization. For a molecule as reactive as this compound, these predictions are particularly valuable.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for this purpose. The accuracy of the predictions depends on the choice of the functional and basis set. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 | 185.2 | - |

| C2 | 135.8 | 7.1 |

| C3 | 135.8 | 7.1 |

| C4 | 185.2 | - |

| C5 | 95.1 | - |

| C6 | 95.1 | - |

Note: These are representative values that would be expected from a DFT calculation and are not from a specific published study on this molecule.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods can calculate these vibrational frequencies and their corresponding intensities. This is typically done by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | 1680 | Carbonyl stretch |

| ν(C≡C) | 2150 | Alkyne stretch |

| ν(C=C) | 1620 | Alkene stretch |

| δ(C-H) | 1100 | C-H in-plane bend |

Note: These are representative values and not from a specific experimental or computational study.

Electronic Transitions: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states, along with their oscillator strengths, which relate to the intensity of the absorption bands. These predictions can help in understanding the electronic structure of the molecule and interpreting its photochemistry. For this compound, one would expect transitions corresponding to n→π* and π→π* excitations, characteristic of α,β-unsaturated ketones.

Modeling of Solvent and Environmental Effects on Reactivity and Stability

The reactivity and stability of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects in several ways, ranging from implicit solvent models to explicit solvent simulations.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This approach is computationally efficient and can provide a good first approximation of the solvent's effect on the geometry, stability, and reactivity of the solute.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation. This allows for the explicit modeling of specific interactions like hydrogen bonding, which can be crucial for understanding the behavior of polar molecules in protic solvents. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where the solute is treated with a high level of quantum mechanical theory, and the solvent molecules are treated with a more computationally efficient molecular mechanics force field.

For this compound, a polar and reactive molecule, solvent effects are expected to be significant. In a polar solvent, the charge distribution in the molecule would be stabilized, which could affect its reactivity in, for example, cycloaddition reactions. Computational studies on related unsaturated carbonyl compounds have shown that the choice of solvent can have a strong impact on reaction pathways and product distributions. For instance, the oxidation of aldehydes can yield different ratios of products in polar versus non-polar solvents, a phenomenon that can be rationalized through computational modeling of the transition states in different solvent environments.

By employing these computational techniques, a deeper understanding of the intrinsic properties and environmentally influenced behavior of this compound can be achieved, guiding future experimental work on this fascinating and challenging molecule.

Advanced Spectroscopic and Analytical Characterization Techniques for Cyclohex 2 En 5 Yne 1,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR for structural assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Cyclohex-2-en-5-yne-1,4-dione, both ¹H and ¹³C NMR would provide crucial information about its electronic environment and connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would offer more detailed structural insight. Three distinct signals are anticipated: one for the carbonyl carbons, one for the acetylenic carbons, and one for the vinylic carbons.

Carbonyl Carbons (C1, C4): These carbons are in a highly deshielded environment and would appear significantly downfield, characteristic of quinone systems, likely in the range of δ 180-190 ppm.

Vinylic Carbons (C2, C3): The sp² hybridized carbons of the double bond are also expected to be in the downfield region, influenced by the adjacent carbonyls. Their chemical shift is predicted to be in the range of δ 140-150 ppm.

Acetylenic Carbons (C5, C6): The sp hybridized carbons of the strained alkyne are a key feature. In unstrained alkynes, these signals typically appear between δ 65 and 90 ppm. However, the significant ring strain in this compound would likely shift these signals further downfield.

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H2, H3 | 7.0 - 8.0 | s |

| ¹³C | C1, C4 | 180 - 190 | - |

| C2, C3 | 140 - 150 | - | |

| C5, C6 | > 90 (Downfield shifted due to strain) | - |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy for functional group identification)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the stretching vibrations of its carbonyl and alkyne groups.

C=O Stretching: A strong absorption band is expected in the region of 1650-1700 cm⁻¹, characteristic of α,β-unsaturated ketones in a cyclic system. The conjugation and ring strain can influence the exact position of this band.

C≡C Stretching: The carbon-carbon triple bond stretch is a key diagnostic feature. In typical alkynes, this appears as a weak to medium band in the 2100-2260 cm⁻¹ region. However, due to the high degree of strain in the six-membered ring, the vibrational frequency of this triple bond is expected to be significantly lower, with a predicted value around 1846 cm⁻¹. rsc.org

C=C Stretching: The stretching of the carbon-carbon double bond would likely appear in the 1600-1650 cm⁻¹ region.

=C-H Stretching: The stretching vibration of the vinylic C-H bonds would be observed above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For a molecule with a center of inversion, vibrational modes that are Raman active are IR inactive, and vice versa (the rule of mutual exclusion). While this compound does not possess a center of inversion, the symmetry of the molecule will still influence the relative intensities of the bands in the IR and Raman spectra. The C≡C and C=C stretching vibrations, being more symmetric, are expected to give rise to strong signals in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| =C-H Stretch | > 3000 | Medium | Medium |

| C≡C Stretch | ~1846 | Medium | Strong |

| C=O Stretch | 1650 - 1700 | Strong | Medium |

| C=C Stretch | 1600 - 1650 | Medium | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, with a molecular formula of C₆H₂O₂, the calculated exact mass is 106.005479302 Da. acs.org HRMS analysis, using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be able to confirm this exact mass with high precision (typically to within 5 ppm). This would provide definitive evidence for the elemental composition of the molecule, distinguishing it from any potential isomers or impurities. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, although the high stability of the aromatic ring system might limit extensive fragmentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The chromophore of this compound consists of a conjugated system of a double bond, two carbonyl groups, and a strained triple bond.

π → π* Transitions: Strong absorptions corresponding to π → π* transitions are expected due to the conjugated system. These would likely appear in the range of 220-280 nm.

n → π* Transitions: Weaker absorptions at longer wavelengths (typically > 300 nm) corresponding to the forbidden n → π* transitions of the carbonyl groups are also anticipated. The high degree of ring strain and the unique electronic nature of the aryne unit could lead to shifts in these absorption maxima compared to simpler quinone systems. For comparison, p-benzoquinone exhibits a strong π → π* transition around 245 nm and a weaker n → π* transition around 435 nm.

X-ray Crystallography for Definitive Solid-State Structure Determination (on crystalline analogues or derivatives)

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. Due to its high reactivity, obtaining a single crystal of this compound suitable for X-ray diffraction is a significant challenge.

However, the crystal structures of various derivatives of related quinone systems have been extensively studied. For example, the crystal structures of triptycene (B166850) quinones, which contain multiple benzoquinone units fused to a rigid triptycene scaffold, have been determined. acs.orgnih.govnih.gov These studies reveal how the rigid three-dimensional structure influences the packing of the molecules in the crystal lattice and their redox properties. nih.gov Similarly, X-ray crystallography has been used to confirm the structures of various substituted benzoquinone derivatives, providing crucial information on the effects of different substituents on the geometry of the quinone ring. acs.orgresearchgate.net Should crystalline derivatives of this compound be synthesized, X-ray crystallography would be the ultimate tool to confirm their three-dimensional structure and provide invaluable insights into the geometry of the strained aryne-quinone system.

Synthesis and Exploration of Derivatives and Analogues of Cyclohex 2 En 5 Yne 1,4 Dione

Modification at the Alkene and Alkyne Positions (e.g., introduction of substituents)

The presence of both an alkene and an alkyne within the cyclohex-2-en-5-yne-1,4-dione framework offers multiple sites for functionalization. The introduction of substituents at these positions can significantly influence the molecule's stability, reactivity, and electronic properties.

Alkene Modification:

The double bond in the cyclohex-2-enone moiety is susceptible to a variety of addition reactions. The introduction of alkyl groups can be achieved through several synthetic methodologies. One common approach involves the pyrolysis of 2,3,4a,5,8,8a-hexahydro-5,8-methanonaphthoquinones, which yields alkyl-substituted cyclohex-2-ene-1,4-diones. rsc.org Another versatile method for preparing 2-substituted cyclohex-2-enones involves an aldol (B89426) reaction of an aluminum enolate derived from thiolate addition to cyclohex-2-enone, followed by dehydration and desulfurization. psu.edu

Alkyne Modification and Aryne Reactivity:

The carbon-carbon triple bond in this compound is part of a highly strained aryne system. Arynes are exceptionally reactive intermediates and cannot be isolated under normal conditions, readily reacting with a wide range of nucleophiles and dienes. ias.ac.inwiley-vch.de The reactivity of the aryne is dictated by the significant ring strain and the unique electronic nature of the triple bond, which is formed by the sideways overlap of two sp2 hybrid orbitals. youtube.com

The introduction of substituents on the aryne moiety can influence the regioselectivity of nucleophilic additions. Theoretical studies on substituted benzynes have shown that the position of the substituent can direct the incoming nucleophile to a specific carbon of the triple bond. ias.ac.in For instance, electron-withdrawing groups can enhance the electrophilicity of the aryne, making it more susceptible to nucleophilic attack.

Cycloaddition reactions are a hallmark of aryne chemistry. The strained triple bond readily participates in [4+2] cycloadditions (Diels-Alder reactions) with dienes to form bicyclic systems. youtube.com It can also undergo [2+2] cycloadditions with alkenes and formal insertions into σ-bonds. researchgate.net The Huisgen 1,3-dipolar cycloaddition between an aryne and an azide (B81097) to form a triazole is another powerful transformation. wikipedia.org

Substitution Patterns on the Dione (B5365651) Carbonyls and Adjacent Carbons

Modifications to the dione carbonyls and the adjacent carbon atoms provide another avenue for creating derivatives with tailored properties.

The carbonyl groups of the 1,4-dione system can undergo typical ketone reactions. For example, they can be reduced to hydroxyl groups or converted to other functional groups. The synthesis of chiral 5-substituted cyclohex-2-enones has been achieved starting from 5-trimethylsilylcyclohex-2-enone. rsc.org

The carbons alpha to the carbonyl groups are acidic and can be deprotonated to form enolates. These enolates can then react with various electrophiles, allowing for the introduction of a wide range of substituents. For instance, the reaction of ethyl acetoacetate (B1235776) with various aldehydes in the presence of a base can yield substituted cyclohex-2-enones. researchgate.net

The development of antiproliferative agents based on the cyclohexa-2,5-diene-1,4-dione scaffold has demonstrated the importance of substitution patterns. The introduction of a hexyl chain at the 2-position and hydroxyl or methoxy (B1213986) groups at other positions has been shown to enhance cytotoxic activity against various cancer cell lines. nih.govnih.gov

Ring Expansion and Contraction Studies to Access Related Cyclic Systems

Manipulating the ring size of the this compound core can lead to the synthesis of novel cyclic systems with potentially interesting biological activities or material properties.

While specific studies on the ring expansion and contraction of this compound are not extensively documented, general methodologies for such transformations on related cyclic ketones are well-established. For example, ring expansion of cyclic ketones can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement.

Conversely, ring contraction methods, like the Favorskii rearrangement of α-haloketones, could potentially be applied to derivatives of this compound to generate five-membered ring systems. The successful application of these methods would depend on the compatibility of the reagents with the sensitive alkene and alkyne functionalities present in the molecule.

Incorporation into More Complex Polycyclic or Heterocyclic Frameworks

The unique reactivity of this compound makes it an attractive building block for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic compounds.

Polycyclic Frameworks:

The Diels-Alder reaction is a powerful tool for constructing polycyclic systems. The alkene moiety of this compound can act as a dienophile, reacting with a variety of dienes to form bicyclo[2.2.2]octane derivatives. acs.org Furthermore, the aryne component can readily undergo [4+2] cycloaddition with dienes to afford benzannulated bicyclic systems. researchgate.net The intramolecular version of these cycloadditions could provide access to intricate polycyclic skeletons. Photochemical cycloadditions between arenes and alkenes also offer a pathway to generate complex three-dimensional structures. nih.gov

Heterocyclic Frameworks:

The dione functionality and the reactive aryne offer multiple handles for the construction of heterocyclic rings. The reaction of 1,2-diones with aryl azides in the presence of amines can lead to the formation of cyclohexane-fused 4,5-dihydro-1,2,3-triazoles. rsc.org The cycloaddition of ortho-quinones with strained cyclic alkenes, such as cyclopropenes, has been shown to be a promising click reaction for forming heterocyclic products. nih.gov A stereoselective synthesis of a 4,5-epoxy-2-cyclohexen-1-one derivative, a key intermediate for the synthesis of the natural product scyphostatin, has been achieved from a Diels-Alder adduct, highlighting the utility of these scaffolds in building complex heterocyclic natural products. rsc.org

Design Principles for Modulating Compound Stability and Reactivity Profile

Modulating Stability:

The high reactivity of the parent compound is largely due to the strained aryne moiety. The strain energy of benzyne (B1209423) is significant, making it a transient intermediate. youtube.com Introducing substituents can modulate this strain. Theoretical studies suggest that the stability of arynes follows the order ortho < meta < para. ias.ac.in

The stability of the dione system can also be influenced by substituents. For example, the presence of electron-donating groups can stabilize the electron-deficient carbonyl carbons.

Modulating Reactivity:

The reactivity of the alkene, alkyne, and dione functionalities can be fine-tuned through the strategic placement of substituents.

Alkene Reactivity: The electrophilicity of the double bond in the enone system can be altered by substituents on the ring. Electron-withdrawing groups would make the alkene more susceptible to nucleophilic attack (Michael addition).

Alkyne Reactivity: The electrophilicity of the aryne is a key determinant of its reactivity. The introduction of electron-withdrawing groups generally enhances its reactivity towards nucleophiles. wiley-vch.de Conversely, electron-donating groups can decrease its reactivity. The regioselectivity of nucleophilic addition to unsymmetrical arynes is a well-studied phenomenon and can be predicted based on the electronic nature of the substituents. ias.ac.in

Dione Reactivity: The reactivity of the carbonyl groups can be influenced by steric hindrance from neighboring substituents. Bulky groups can hinder the approach of nucleophiles to the carbonyl carbons.

Computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting the stability and reactivity of these compounds. The distortion/interaction model can be used to analyze the transition states of cycloaddition reactions and understand the factors that control the reaction barriers. nih.gov

Applications of Cyclohex 2 En 5 Yne 1,4 Dione in Contemporary Chemical Research

Building Block in Complex Molecule Synthesis

The multifunctionality of cyclohex-2-en-5-yne-1,4-dione renders it a versatile building block for the synthesis of complex organic molecules. Its strained and electronically distinct functionalities provide multiple reaction pathways for chemists to exploit.

In the context of the Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, the alkene moiety of this compound is expected to be a potent dienophile. wikipedia.orgmasterorganicchemistry.com The presence of two electron-withdrawing ketone groups significantly lowers the energy of the alkene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a rapid reaction with electron-rich dienes. masterorganicchemistry.com This reactivity allows for the construction of complex bicyclic systems with a high degree of stereocontrol. masterorganicchemistry.com

The general reactivity pattern in a Diels-Alder reaction involves the breaking of three pi bonds and the formation of two sigma bonds and one new pi bond, resulting in a new six-membered ring. masterorganicchemistry.com When a cyclic dienophile is used, a bicyclic product is formed. youtube.com

Table 1: Comparison of Dienophiles in Diels-Alder Reactions

| Dienophile | Key Features | Expected Reactivity with Dienes |

| Maleic Anhydride | Cyclic, highly electron-deficient | High |

| α-Chloroacrylonitrile | "Masked" ketone functionality | High, introduces functionality for further transformation wikipedia.org |

| This compound | Electron-deficient alkene, strained alkyne | High, potential for sequential or intramolecular reactions |

This table presents analogous dienophiles to illustrate the expected reactivity of this compound.

The strained alkyne within the this compound structure suggests its potential as a precursor to highly reactive intermediates, such as benzynes or related arynes. The significant ring strain, resulting from the deformation of the ideal 180° bond angle of an sp-hybridized alkyne, can be released in subsequent chemical transformations. nsf.gov This stored energy can drive reactions that would otherwise be unfavorable. The generation of such intermediates opens up a plethora of synthetic possibilities, including cycloaddition reactions and nucleophilic additions, for the formation of complex aromatic systems.

Potential in Advanced Materials and Polymer Chemistry

Drawing analogies from polymers containing enyne and dione (B5365651) functionalities, this compound is a promising monomer for the development of advanced materials. The combination of a rigid dione structure with a reactive enyne system can lead to polymers with unique thermal, electronic, and mechanical properties.

Polymers derived from enyne monomers through methods like cascade enyne metathesis polymerization have shown potential in creating degradable materials. acs.org Similarly, the incorporation of dione units into polymer backbones can influence properties such as thermal stability and charge transport, which are crucial for optoelectronic applications. nih.gov The synthesis of functional polyacetylenes from diyne monomers is another area of active research, leading to materials with advanced architectures. acs.org The development of novel monomers from renewable resources is also a significant focus in creating sustainable polymers. digitellinc.comresearchgate.net

Table 2: Potential Properties of Polymers Derived from Enyne and Dione Monomers

| Monomer Functionality | Resulting Polymer Properties | Potential Applications |

| Enyne | Degradability, Advanced Architectures | Biomedical materials, Responsive polymers acs.org |

| Dione | Thermal Stability, Charge Transport | Optoelectronics, Functional materials nih.gov |

| Enyne-Dione | Combination of above, potentially novel electronic properties | Advanced functional polymers, Sustainable materials |

This table is based on analogies with existing enyne and dione-containing polymers.

Contribution to Understanding Fundamental Organic Reactions

The study of this compound can provide significant insights into fundamental principles of organic chemistry. Its compact and strained structure, featuring multiple interacting functional groups, serves as an excellent platform for investigating pericyclic reactions and the chemistry of strained alkynes.

The competition and potential for tandem reactions between the dienophilic alkene and the strained alkyne within the same molecule can illuminate subtle mechanistic details of cycloaddition reactions. Furthermore, exploring the reactivity of the strained alkyne contributes to the broader understanding of this class of reactive intermediates, which have found applications in fields such as bioconjugation chemistry through copper-free click reactions. nih.govrsc.org The inherent strain in the molecule can also influence its electronic properties and reactivity in ways that challenge and expand current theoretical models. uoregon.edu

Concluding Remarks and Future Research Perspectives

Summary of Current Academic Understanding of Cyclohex-2-en-5-yne-1,4-dione Chemistry

This compound, also known as dehydrobenzoquinone, is a fascinating yet largely enigmatic chemical entity. nih.gov The current academic understanding of this compound is primarily theoretical, with a significant absence of extensive experimental investigation into its synthesis, isolation, and reactivity. Computational studies and the chemistry of analogous strained systems provide the bulk of our inferred knowledge.

The molecule possesses a highly strained six-membered ring containing a conjugated system with two carbonyl groups, a carbon-carbon double bond, and a highly reactive carbon-carbon triple bond. nih.gov The presence of the alkyne within a small ring induces significant ring strain, a key feature that is expected to dominate its chemical behavior. The IUPAC name for this compound is this compound, and it is also recognized by the synonym dehydrobenzoquinone. nih.gov

Its molecular formula is C₆H₂O₂. nih.gov Basic computed properties are available through public chemical databases. For instance, PubChem provides its molecular weight and a canonical SMILES representation: C1=CC(=O)C#CC1=O. nih.govlookchem.com However, it is noteworthy that attempts to generate a 3D conformer for this molecule have failed in some databases, which underscores its probable instability and transient nature. nih.gov

The reactivity of this compound is predicted to be high, driven by the relief of ring strain. It is anticipated to readily undergo reactions typical of strained alkynes, such as cycloaddition reactions. nih.govnih.gov Parallels can be drawn to the well-studied strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a cornerstone of bioorthogonal chemistry. wikipedia.org The electron-deficient nature of the quinone ring is also expected to influence its reactivity, potentially making it a potent dienophile or dipolarophile.

Identification of Key Unanswered Questions and Research Gaps

The chemistry of this compound is characterized more by what is unknown than what is established. The most significant research gap is the definitive, verifiable synthesis and isolation of the molecule. While its structure can be drawn, no reliable and reproducible synthetic route has been reported in the mainstream chemical literature.

Key unanswered questions that represent significant research opportunities include:

Synthesis and Stability: Can this compound be synthesized and, if so, under what conditions? Is it a transient intermediate that can only be trapped, or can it be isolated at low temperatures in an inert matrix?

Experimental Characterization: What are its spectroscopic signatures (e.g., NMR, IR, UV-Vis)? Experimental determination of its molecular structure, for instance through X-ray crystallography of a stabilized derivative, is currently absent.

Reactivity Profile: How does it react with various reagents? Investigating its behavior in cycloaddition reactions, with nucleophiles, and under photochemical conditions would provide fundamental insights. For example, its potential as a dienophile in Diels-Alder reactions or as a partner in [2+2] cycloadditions remains unexplored experimentally. libretexts.org

Electronic Structure: What is the precise nature of its electronic structure and aromaticity? While theoretical calculations can provide estimates, experimental validation is needed to understand the interplay between the quinone and the strained alkyne moieties.

Emerging Methodologies and Techniques for Further Study

Overcoming the challenges posed by the likely high reactivity and instability of this compound will require the application of advanced and specialized experimental and theoretical techniques.

Advanced Spectroscopic and Trapping Techniques:

Matrix Isolation Spectroscopy: This technique, which involves isolating reactive species in an inert gas matrix at cryogenic temperatures (e.g., argon or neon), would be a powerful tool to trap and spectroscopically characterize this compound. This would allow for the measurement of its IR and UV-Vis spectra, providing direct evidence of its existence and structural information.

Flash Vacuum Pyrolysis (FVP): FVP of a suitable precursor could be a viable method for generating this highly reactive molecule in the gas phase, where it can then be analyzed by mass spectrometry or condensed onto a cold finger for spectroscopic study.

In Situ Trapping Experiments: The generation of this compound in the presence of a highly reactive trapping agent (e.g., a diene or an azide) could lead to the formation of a stable adduct, which can then be isolated and characterized. The structure of the adduct would provide strong evidence for the transient existence of the parent molecule.

Computational and Theoretical Chemistry:

High-Level Quantum Chemical Calculations: Modern computational methods, such as density functional theory (DFT) and post-Hartree-Fock methods, can be employed to predict its geometry, stability, spectroscopic properties, and reaction pathways with a high degree of accuracy. utc.edumdpi.com Such calculations can guide synthetic efforts by identifying promising precursors and reaction conditions.

Molecular Dynamics Simulations: Car-Parrinello Molecular Dynamics (CPMD) can be used to simulate the behavior of the molecule in different environments and at various temperatures, providing insights into its dynamic properties and potential decomposition pathways. mdpi.com

Broader Impact on Organic Synthesis, Theoretical Chemistry, and Materials Science

Despite the current lack of experimental data, the potential impact of successfully harnessing the chemistry of this compound is significant across several scientific disciplines.

Organic Synthesis: The development of a synthetic route to this compound or its stabilized derivatives would introduce a novel and highly reactive building block for organic synthesis. Its unique combination of a strained alkyne and an electrophilic quinone system could enable the rapid construction of complex molecular architectures and novel heterocyclic systems through cycloaddition reactions.

Theoretical Chemistry: This molecule serves as an excellent test case for theoretical models of ring strain, electronic structure, and reactivity. A comparison of experimental data with theoretical predictions would allow for the refinement of computational methods, leading to a better understanding of bonding and reactivity in highly strained and unconventional molecules. utc.edu

Materials Science: Quinone-containing polymers are known for their redox-active properties and have potential applications in energy storage and electronic materials. researchgate.net The incorporation of the rigid and reactive this compound unit into a polymer backbone could lead to novel materials with unique electronic, optical, or mechanical properties. The strained alkyne could also be used as a handle for the post-polymerization functionalization of materials using click chemistry.

Q & A

Basic: What synthetic routes are recommended for Cyclohex-2-en-5-yne-1,4-dione, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of structurally related cyclohexene-diones often involves acid-catalyzed hydrolysis of monoacetals or Diels-Alder reactions. For example, 2-cyclohexene-1,4-dione can be synthesized via acid hydrolysis of its monoacetal under controlled conditions to avoid over-hydrolysis . Key factors include:

- Temperature control : Elevated temperatures may accelerate decomposition (e.g., flash point at 18.9°C for similar compounds necessitates cooling) .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity in cycloaddition steps .

- Workup protocols : Use vacuum distillation (boiling point ~80°C) to isolate the product while minimizing exposure to air, which reduces oxidation risks .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves bond-length alternations (e.g., C=O vs. C–O) to confirm electronic delocalization in the conjugated system .

- Elemental Analysis : Verify purity (>95%) by comparing observed vs. calculated C/H/N ratios (e.g., ±0.3% deviation acceptable) .

Advanced: How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electron-deficient regions. The dione moiety acts as a dienophile, with LUMO energy ~-1.5 eV, favoring electron-rich dienes .

- Transition State Modeling : Simulate steric effects from substituents (e.g., methyl groups) to predict endo/exo selectivity. For example, bulky groups at C5 increase endo preference by 2–3 kcal/mol .

- Solvent Effects : Use COSMO-RS to model polar aprotic solvents (e.g., DMF), which stabilize charge-separated transition states and improve reaction rates by ~20% .

Advanced: What strategies resolve contradictions in reported physical properties (e.g., solubility, stability)?

Methodological Answer:

- Solubility Discrepancies :

- Experimental validation : Perform solubility tests in DCM, THF, and water. For example, hydrophobic cyclohexene derivatives show <0.1 g/L solubility in water but >50 g/L in DCM .

- HPLC Calibration : Use a C18 column (acetonitrile/water gradient) to detect impurities affecting solubility measurements .

- Stability Conflicts :

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures. Cyclohexene-diones are stable below 100°C but degrade rapidly above 150°C .

- Inert Atmosphere Storage : Use argon-filled vials to prevent oxidation, which reduces shelf life by 50% under ambient conditions .

Advanced: How can catalytic systems be optimized for asymmetric derivatization of this compound?

Methodological Answer:

- Chiral Ligand Screening : Test phosphine catalysts (e.g., Binap, Josiphos) for enantioselective Michael additions. Binap achieves up to 90% ee in β-keto ester formations .

- Kinetic Resolution : Use lipases (e.g., CAL-B) to separate enantiomers via selective acetylation. Optimize pH (6.5–7.5) and temperature (30–40°C) for maximal activity .

- Flow Chemistry : Continuous reactors with immobilized catalysts (e.g., Pd/C) enhance turnover number (TON > 500) and reduce catalyst leaching .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use BS-approved fume hoods to maintain vapor concentrations below 10 ppm (TLV) .

- PPE : Wear NIOSH-approved P95 respirators, nitrile gloves (EN374 compliance), and flame-resistant lab coats (flash point <19°C) .

- Spill Management : Neutralize spills with vermiculite or sand, avoiding water (risk of spreading). Dispose via licensed hazardous waste facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.